2-Isocyanato-2-phenylpropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

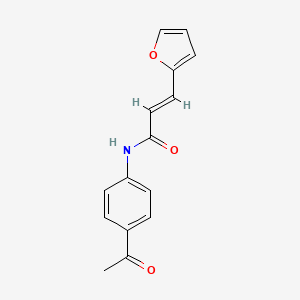

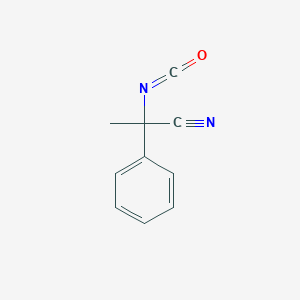

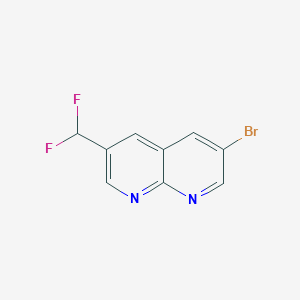

2-Isocyanato-2-phenylpropanenitrile, also known as 2-isocyanato-2-phenylacetonitrile, is a chemical compound with the molecular formula C10H8N2O . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of isocyanates, including this compound, has been a topic of research. One method involves the replacement reaction of phenyl isothiocyanate and corresponding amines with dimethylbenzene as a solvent . This method is advantageous due to its low toxicity, safety, cost-effectiveness, and potential for industrial production .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C9H6N2O/c10-6-9(11-7-12)8-4-2-1-3-5-8/h1-5,9H . The molecular weight is approximately 158.16 . Chemical Reactions Analysis

Isocyanates, including this compound, can undergo various reactions. For instance, they can react with water in a hydrolysis reaction to form carbamate or imidic acid . Another reaction involves the base-catalyzed thiol-isocyanate “click” reactions, which can rapidly generate functional, patterned, and multicomponent polymer brush surfaces .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight is approximately 158.16 , and the molecular formula is C10H8N2O .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The reaction of substituted phenyl isocyanates with 2-amino-2-phenylpropanenitrile has been utilized to synthesize substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas. These compounds, through further chemical transformations, lead to the formation of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, demonstrating the potential of phenyl isocyanate derivatives in creating complex organic molecules with potential applications in medicinal chemistry and material science (Sedlák et al., 2005).

Radical Chain Reactions for Aromatic Substitution

2-Isocyanobiphenyls, closely related to 2-Isocyanato-2-phenylpropanenitrile, react with aromatic aldehydes via base-promoted homolytic aromatic substitution to yield 6-aroylated phenanthridines. These reactions, facilitated by acyl radicals and imidoyl radicals, showcase the chemical versatility and reactive potential of isocyanate compounds in synthesizing complex aromatic structures (Leifert et al., 2013).

Creation of Antimicrobial Agents

Studies have also explored the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, derived from reactions with phenyl isocyanate. These compounds exhibit antimicrobial properties, underscoring the utility of isocyanate derivatives in developing new antimicrobial agents (Darwish et al., 2014).

Material Science Applications

In the realm of materials science, reactions involving phenyl isocyanate have been employed to study the bonding of urethane components to aluminum surfaces. This research has implications for the development of coatings and adhesives, providing insights into the interactions at the molecular level between isocyanates and metal surfaces (Kim et al., 2005).

Polymer Science

The reactivity of isocyanates with urethanes and conditions for allophanate formation have been investigated, offering valuable information for the polymer industry, particularly in the synthesis and stabilization of polyurethane materials (Lapprand et al., 2005).

Safety and Hazards

The safety information available indicates that 2-Isocyanato-2-phenylpropanenitrile is associated with several hazard statements, including H302, H312, H315, H319, H332, H334, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), and may cause respiratory irritation (H335) .

Zukünftige Richtungen

The future directions for the study and application of 2-Isocyanato-2-phenylpropanenitrile and other isocyanates are promising. There is a growing interest in the development of bio-based isocyanates due to environmental concerns about fossil-based isocyanates . The elimination of phosgene, a highly toxic and reactive compound currently used in the production of isocyanates, is seen as a key step towards the production of green polyurethanes .

Eigenschaften

IUPAC Name |

2-isocyanato-2-phenylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-10(7-11,12-8-13)9-5-3-2-4-6-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJBLQINBRYCDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=CC=CC=C1)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882024.png)

![1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882028.png)

![Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2882029.png)

![8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2882040.png)

![(E)-N-(4-butylphenyl)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2882042.png)